1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-25(22,23)19-8-3-13(4-9-19)15(20)17-6-10-18-7-2-12-5-11-24-14(12)16(18)21/h2,5,7,11,13H,3-4,6,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDGUPRBCHQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide generally starts with the construction of the piperidine ring, followed by the introduction of the sulfonamide group. This involves the sulfonylation of the piperidine nitrogen. Concurrently, the furo[2,3-c]pyridin-6(7H)-one moiety is synthesized through a cyclization reaction involving a pyridine derivative and an appropriate enone precursor. The final step often involves coupling the furo[2,3-c]pyridin-6(7H)-one to the sulfonylated piperidine via an amidation reaction under mild conditions, typically facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale. High-yield reactions, cost-effective reagents, and conditions that can be easily scaled up are preferred. Automated flow synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency in the large-scale manufacturing of the compound.
Chemical Reactions Analysis
Comparison with Similar Compounds
Piperidine sulfonamides: Differ by substituents on the piperidine ring or sulfonamide group.
Furo[2,3-c]pyridine derivatives: Vary in the functional groups attached to the furo[2,3-c]pyridine scaffold.
In essence, 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide's unique combination of functional groups provides a multifaceted platform for scientific exploration and application. Whether in the context of synthetic chemistry, biological research, or potential therapeutic use, this compound offers significant opportunities for advancement and innovation.
Biological Activity
1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the piperidine ring followed by the introduction of the furo-pyridine moiety and the methylsulfonyl group. The methodology applied in synthesizing related compounds often serves as a reference for optimizing yields and purity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, a related sulfonyl piperidine compound showed an IC50 value of 13.52 µM against cathepsin K, a target for osteoporosis treatment . The mechanism involves binding to the active site of cathepsin K, preventing substrate interaction and subsequent catalytic activity.
Anti-Bone Resorption Activity
In vitro studies have demonstrated that derivatives of this compound can reduce bone resorption markers such as CTX-I in treated cell cultures compared to untreated controls. For example, compound H-9 exhibited anti-bone resorption activity comparable to established treatments like MIV-711, indicating its potential use in osteoporosis therapy .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to their active sites.
- Receptor Modulation : It can influence signal transduction pathways by interacting with cellular receptors.
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| F-12 | Cathepsin K | 13.52 | Strong inhibitor |
| H-9 | Cathepsin K | 20.46 | Anti-bone resorption |
| MIV-711 | Cathepsin K | 21.73 | Positive control |
Case Study: In Vitro Evaluation
A study evaluated various derivatives for their efficacy in inhibiting cathepsin K and their effects on bone resorption. The results indicated that compounds H-8, H-9, H-12, and H-17 significantly reduced CTX-I levels and bone resorption pit areas in RAW264.7 cells, confirming their potential as anti-bone resorption agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
